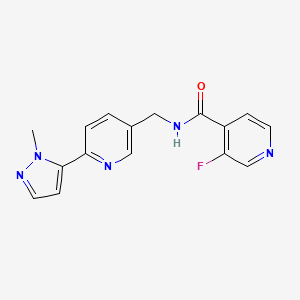

3-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

3-fluoro-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-22-15(5-7-21-22)14-3-2-11(8-19-14)9-20-16(23)12-4-6-18-10-13(12)17/h2-8,10H,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAXBMIHNRMCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Pyridine Derivative Synthesis: The pyridine ring is often synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling Reactions: The pyrazole and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired intermediate.

Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Amidation: The final step involves the formation of the isonicotinamide moiety through an amidation reaction, typically using isonicotinoyl chloride and the appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can target the nitro groups if present, using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 3-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity against certain diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s fluorine atom and heterocyclic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyridine-pyrazole hybrids. Below is a comparative analysis with three structurally related analogs:

Table 1: Key Properties of 3-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide and Analogs

Key Findings:

Structural Variations: The target compound’s fluorinated pyridine and isonicotinamide groups distinguish it from carbamate-based analogs like I:0360 and the JAK2 inhibitor . Unlike the neurotoxic phosphonofluoridate S:0130, the target lacks reactive phosphorus, suggesting a therapeutic rather than toxicological application .

Biological Activity: The JAK2 inhibitor (IC50 = 0.5 nM) demonstrates high potency due to its pyrazolopyridine core and carbamate group, whereas the target’s isonicotinamide may favor alternative kinase interactions .

Physicochemical Properties :

- The target’s predicted LogP (2.1) indicates moderate solubility, comparable to the JAK2 inhibitor (LogP = 1.8). Both are more hydrophilic than I:0360 (LogP = 3.5), which may limit bioavailability in biological systems .

Research Implications and Limitations

- Gaps in Evidence : The provided sources lack direct data on the target compound’s synthesis or activity. Comparisons are extrapolated from structural analogs and general kinase inhibitor trends.

- Fluorine Impact : Fluorine’s role in enhancing metabolic stability and binding affinity is well-documented in medicinal chemistry but requires experimental validation for this specific compound .

Table 2: Hypothetical Advantages of Target Compound vs. Analogs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with coupling reactions between pyrazole and pyridine intermediates. Amide bond formation via activated esters (e.g., using MsCl or carbodiimide coupling reagents) is critical .

- Step 2 : Optimize solvent choice (e.g., ethanol or dichloroethane) and temperature (40–80°C) to enhance yield .

- Step 3 : Purify intermediates via column chromatography and verify purity via TLC or HPLC .

- Key Considerations : Monitor reaction progress using in-situ NMR or IR spectroscopy to detect intermediates .

Q. How can researchers confirm the structural integrity and purity of the compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., fluorine at C3 of isonicotinamide, methyl group on pyrazole) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ ion) .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., ’s pyrazole-carboxamide derivatives) .

Advanced Research Questions

Q. How does modifying substituents (e.g., fluorine or methyl groups) impact the compound’s bioactivity and binding affinity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine) and test bioactivity in enzyme inhibition assays .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with targets like kinases or receptors .

- Case Study : Fluorine at C3 may enhance metabolic stability by reducing cytochrome P450-mediated oxidation .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Approach :

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature) .

- Orthogonal Assays : Validate binding using SPR and functional assays (e.g., ELISA for enzyme inhibition) .

- Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out degradation products .

Q. How can researchers evaluate the compound’s stability under varying pH, temperature, and light conditions?

- Protocol :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .

- pH Stability : Test solubility and stability in buffers (pH 1–10) using UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.